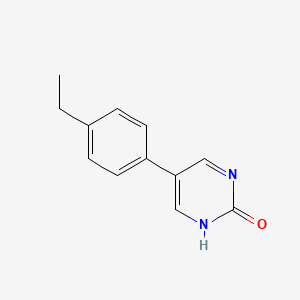

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” belongs to the class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . The presence of a fluoro group at the 7th position, a carbonyl group at the 2nd position, and an aldehyde group at the 3rd position makes this compound unique.

Synthesis Analysis

While the specific synthesis for this compound is not available, quinolines are generally synthesized using methods such as the Skraup synthesis, Doebner-Miller reaction, or Combes quinoline synthesis . These methods involve the reaction of aniline with various reagents.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core with a fluoro group at the 7th position, a carbonyl group at the 2nd position, and an aldehyde group at the 3rd position .Chemical Reactions Analysis

Quinolines are known to undergo various chemical reactions including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the fluoro, carbonyl, and aldehyde groups may influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, carbonyl, and aldehyde groups may affect properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The incorporation of fluorine atoms into quinoline compounds has been shown to enhance their antibacterial properties. The structure of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde allows for potential use as a scaffold in developing new antibacterial agents, particularly as part of the fluoroquinolone family, which are known for their broad spectrum of antibacterial activity .

Antineoplastic Drugs

Fluorinated quinolines have applications in cancer treatment due to their antineoplastic properties. Compounds like Brequinar®, which share a similar quinoline structure, have been used in transplantation medicine and for treating conditions such as rheumatic arthritis and psoriasis .

Enzyme Inhibition

Quinolines are known to act as inhibitors of various enzymes. The specific structure of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be explored for its potential to inhibit enzymes that are relevant in disease pathways, offering a new avenue for therapeutic intervention .

Antimalarial Drugs

The quinoline ring system has traditionally been used as a basic structure for synthetic antimalarial drugs. Given the structural similarities, 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be investigated for its efficacy against malaria, potentially leading to the development of novel antimalarial medications .

Liquid Crystal Components

Some fluorinated quinolines find application in the production of liquid crystals. The unique electronic and structural properties of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde may make it suitable for use in liquid crystal displays, contributing to advancements in display technology .

DNA Intercalators in Chemotherapy

Compounds structurally related to 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated as DNA intercalators. These compounds can inhibit DNA replication in fast-growing malignant cells, making them potential candidates for chemotherapy agents .

Treatment of Neurodegenerative Diseases

Recent studies have shown that certain quinoline derivatives can aid in the recovery from dementia. The structural features of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde suggest potential applications in treating neurodegenerative diseases like Alzheimer’s Disease, possibly offering better outcomes than current medications .

Agricultural Chemicals

The versatility of fluorinated quinolines extends to agriculture, where they can be used to develop pesticides and herbicides. The specific properties of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be harnessed to create more effective and environmentally friendly agricultural chemicals .

Zukünftige Richtungen

Given the biological activity exhibited by many quinoline derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could involve the synthesis of this compound, investigation of its physical and chemical properties, and evaluation of its biological activity.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves the condensation of 2-amino-3-fluorobenzoic acid with acetaldehyde followed by oxidation and cyclization.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "acetaldehyde", "sodium hypochlorite", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-fluorobenzoic acid (1.0 g) in acetaldehyde (10 mL) and add sulfuric acid (0.5 mL). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution (10%). Extract the product with ethyl acetate (3 x 20 mL).", "Step 3: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in water (10 mL) and add sodium hypochlorite solution (10%). Stir the mixture at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in ethanol (10 mL) and add sodium hydroxide solution (10%). Heat the mixture at 80°C for 2 hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate (3 x 20 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 10: Purify the product by recrystallization from ethanol to obtain 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a yellow solid." ] } | |

CAS-Nummer |

938283-20-6 |

Produktname |

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

Molekularformel |

C10H6FNO2 |

Molekulargewicht |

191.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)

![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)